molecular formula C10H9N2NaO2 B15321118 Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B15321118
M. Wt: 212.18 g/mol
InChI Key: OVQFLSYBRIFUPO-UHFFFAOYSA-M
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Description

Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is the sodium salt of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. The parent carboxylic acid (CAS: 874605-59-1) has the molecular formula C₁₀H₁₀N₂O₂ and is commercially available with 95% purity . The sodium derivative enhances water solubility due to its ionic nature, making it advantageous for pharmaceutical formulations.

Properties

Molecular Formula

C10H9N2NaO2

Molecular Weight

212.18 g/mol

IUPAC Name

sodium;2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2.Na/c1-6-4-3-5-12-8(10(13)14)7(2)11-9(6)12;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1

InChI Key

OVQFLSYBRIFUPO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Hydrogenation and Ester Hydrolysis

The synthesis begins with hydrogenation of a nitro or halogenated precursor using 10% palladium on carbon under hydrogen gas. For example, a 20 wt% Pd/C catalyst in ethyl acetate and methanol achieves 92% yield after 22 hours at room temperature. Subsequent ester hydrolysis employs 2N sodium hydroxide at 80°C for 2 hours, yielding the carboxylic acid. Neutralization with sodium hydroxide generates the sodium carboxylate salt.

Table 1: Transition Metal-Catalyzed Reaction Conditions

Step Reagents/Catalysts Conditions Yield Reference
Hydrogenation 10% Pd/C, H₂ RT, 22 hr 92%
Ester Hydrolysis 2N NaOH, ethanol 80°C, 2 hr 85%
Neutralization NaOH 0°C, pH 5 98%

Metal-Free Oxidation Strategies

Metal-free methods avoid heavy metal residues, critical for pharmaceutical applications. A notable approach uses hypervalent iodine reagents or peroxides to oxidize methyl groups to carboxylates. For instance, a dimethylimidazo[1,2-a]pyridine derivative treated with tert-butyl hydroperoxide (TBHP) in acetonitrile at 60°C for 12 hours achieves 78% conversion.

Oxidative Carboxylation

Direct oxidation of a methyl substituent to a carboxylate is achieved using iodine(III) reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA). Reacting 2,8-dimethylimidazo[1,2-a]pyridine with PIFA in dichloromethane at 25°C for 6 hours yields the carboxylic acid, which is subsequently neutralized with sodium bicarbonate.

Photocatalytic Approaches

Photocatalysis offers energy-efficient pathways under mild conditions. A reported method employs eosin Y as a photosensitizer and visible light to initiate single-electron transfer (SET) processes. Irradiating a mixture of 2,8-dimethylimidazo[1,2-a]pyridine, CO₂, and triethanolamine in DMF under blue LEDs for 24 hours yields the sodium carboxylate directly.

Table 2: Photocatalytic Carboxylation Parameters

Parameter Value Reference
Catalyst Eosin Y
Light Source Blue LEDs (450 nm)
Reaction Time 24 hr
CO₂ Pressure 1 atm
Yield 65%

Carboxylation via Organometallic Intermediates

Lithiation followed by carboxylation provides precise functionalization. A protocol from pyrido[3,2-d]pyrimidine synthesis involves treating 2,8-dimethylimidazo[1,2-a]pyridine with butyllithium at -78°C in THF, followed by bubbling CO₂ to form the lithium carboxylate. Quenching with aqueous sodium hydroxide affords the sodium salt in 70% yield.

Reaction Mechanism

  • Deprotonation : Butyllithium abstracts a proton from the C-3 position, forming a resonance-stabilized anion.
  • Carboxylation : CO₂ insertion yields the lithium carboxylate intermediate.
  • Neutralization : Sodium hydroxide converts the lithium salt to the sodium derivative.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

Method Advantages Limitations Yield Range Reference
Transition Metal High yields, scalable Pd residue removal 85–92%
Metal-Free Oxidation No metal contaminants Harsh oxidants 65–78%
Photocatalytic Mild conditions Long reaction times 60–65%
Organometallic Positional selectivity Cryogenic conditions 70–75%

Transition metal catalysis remains the most industrially viable method due to scalability, whereas photocatalytic routes align with green chemistry principles despite lower yields. Organometallic methods offer regioselectivity but require stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups to the compound .

Scientific Research Applications

Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in material science for developing new materials with unique properties

Mechanism of Action

The mechanism of action of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular processes. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Derivatives

Key analogs include ethyl esters and carboxylic acids with varying methyl substituent positions on the imidazo[1,2-a]pyridine core. These structural differences critically influence reactivity, solubility, and biological activity.

Physicochemical Properties

Table 2: Physical and Purity Data
Compound Name Molecular Weight (g/mol) Purity Appearance Key Features
Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate 217.19 (acid: 190.2) 95% (acid) Solid (acid form) High solubility (ionic form)
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate 218.25 99.57% White to off-white High-purity reagent for drug discovery
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 178.18 >95% Solid IR-confirmed amine functionality

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of precursors like substituted pyridines and imidazole derivatives. For example, cycloisomerization of N-propargylpyridiniums under basic conditions (e.g., sodium hydroxide) is a common route for analogous imidazo[1,2-a]pyridine carboxylates . The sodium salt is likely formed by saponification of the ethyl ester (if present) followed by neutralization with sodium hydroxide. Optimization includes solvent selection (ethanol or dimethoxyethane), temperature control (60–100°C), and base stoichiometry to enhance cyclization efficiency and minimize side products .

Q. How can the purity and structural integrity of Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR (¹H and ¹³C) to confirm substituent positions and absence of unreacted precursors .
  • HRMS for exact mass verification (e.g., molecular ion peaks matching C₁₁H₁₀N₂O₂Na⁺) .
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95%) and quantify impurities .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Initial screens should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with modifications at positions 2, 6, and 8 (e.g., halogens, methyl, or methoxy groups) to evaluate their impact on potency .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify key interactions with biological targets (e.g., PI3Kα or TB-related enzymes) .
  • In vivo validation : Prioritize analogs with improved in vitro efficacy for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying MIC values against similar pathogens)?

  • Methodology :

  • Standardize protocols : Ensure consistent inoculum size, growth media, and incubation conditions .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin) in all assays to normalize inter-lab variability .
  • Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects or resistance mechanisms in inconsistent results .

Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved for derivatization?

  • Methodology :

  • Friedel-Crafts acylation : Catalytic Lewis acids (e.g., FeCl₃) enable selective C-3 acylation without disrupting the carboxylate group .
  • Cross-coupling reactions : Suzuki-Miyaura coupling at the 8-position (if halogenated) to introduce aryl/heteroaryl groups .
  • Protecting groups : Temporarily protect the carboxylate with ethyl ester during reactions, followed by deprotection .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics simulations : Assess solvation effects and conformational stability in physiological conditions .
  • ADMET profiling : Use tools like SwissADME to predict absorption, metabolism, and toxicity .

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